molecular formula C12H8ClN3 B13143014 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile

Cat. No.: B13143014
M. Wt: 229.66 g/mol
InChI Key: PFXVKUGFCFLSAM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available pyridine derivatives.

    Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

    Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of pyridine amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a single chloro group on the pyridine ring.

    2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring instead of a second pyridine ring.

    2-Chloro-5-pyridineacetonitrile: A related compound with the chloro and nitrile groups on different positions of the pyridine ring.

Uniqueness

2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its dual pyridine rings and specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-7-9(3-4-14)6-11(16-12)10-2-1-5-15-8-10/h1-2,5-8H,3H2

InChI Key

PFXVKUGFCFLSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=C2)CC#N)Cl

Origin of Product

United States

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